Trityl methacrylate
Overview
Description
Trityl methacrylate is a unique monomer known for its ability to form highly isotactic polymers. This compound is characterized by the presence of a triphenylmethyl group attached to the methacrylate backbone, which imparts significant steric hindrance and influences its polymerization behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trityl methacrylate can be synthesized through the reaction of triphenylmethyl chloride with methacrylic acid in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like diethyl ether .
Industrial Production Methods: In industrial settings, the synthesis of triphenylmethyl methacrylate often involves the use of silver methacrylate and triphenylmethyl chloride in diethyl ether. The reaction is followed by recrystallization to purify the product .
Chemical Reactions Analysis
Types of Reactions: Trityl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through radical or anionic mechanisms to form highly isotactic polymers.
Solvolysis: The compound can undergo solvolysis in the presence of methanol, leading to the formation of methacrylic acid.
Common Reagents and Conditions:
Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile in solvents like toluene.
Anionic Polymerization: Initiated by butyllithium in the presence of chiral anionic initiators.
Major Products:
Poly(triphenylmethyl methacrylate): A highly isotactic polymer with unique helical structures.
Methacrylic Acid: Formed through solvolysis reactions.
Scientific Research Applications
Trityl methacrylate has numerous applications in scientific research:
Chiral Stationary Phases: Used in high-performance liquid chromatography for the separation of enantiomers due to its ability to form optically active polymers.
Polymer Science: Studied for its unique polymerization behavior and the formation of helical polymers.
Material Science: Utilized in the development of materials with specific optical and mechanical properties.
Mechanism of Action
The mechanism of action of triphenylmethyl methacrylate primarily involves its polymerization behavior. The bulky triphenylmethyl group induces steric hindrance, leading to the formation of highly isotactic polymers with helical structures. These helical polymers exhibit unique chiral recognition properties, making them valuable in chiral separation techniques .
Comparison with Similar Compounds
N-(Triphenylmethyl)methacrylamide: Similar in structure but contains an amide group instead of an ester group.
1-Phenyldibenzosuberyl methacrylate: Another bulky methacrylate with similar polymerization behavior.
Uniqueness: Trityl methacrylate is unique due to its ability to form highly isotactic polymers even through radical polymerization, which is uncommon for most methacrylates. This property is attributed to the steric effects of the triphenylmethyl group .
Properties
IUPAC Name |
trityl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2/c1-18(2)22(24)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVDYMGQGCNETM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27497-74-1 | |
Record name | 2-Propenoic acid, 2-methyl-, triphenylmethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27497-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80505366 | |
Record name | Triphenylmethyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19302-93-3 | |
Record name | Triphenylmethyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80505366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19302-93-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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